molecular formula C13H10ClNO2 B2732726 2-(3-Chlorophenoxy)benzaldehyde oxime CAS No. 449778-76-1

2-(3-Chlorophenoxy)benzaldehyde oxime

Cat. No. B2732726
CAS RN: 449778-76-1
M. Wt: 247.68
InChI Key: CQTYNUSPJAQAPN-OQLLNIDSSA-N
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Description

2-(3-Chlorophenoxy)benzaldehyde oxime, also known as 2CBO, is an organic compound that has been used for a variety of scientific research applications. It is a derivative of benzaldehyde and is formed by the condensation of benzaldehyde and hydroxylamine. 2CBO has been used in a variety of experiments, from drug design to biochemistry and physiology, and has been found to have a number of advantages and limitations for laboratory experiments.

Scientific Research Applications

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) based on redox cycles, such as the Cr(III)/Cr(VI) system, have been utilized for the oxidative degradation of aqueous organic pollutants. These processes involve the generation of hydroxyl radicals (HO•) through reactions between Cr(III) or Cr(VI) and hydrogen peroxide (H2O2), demonstrating effective pollutant degradation across a wide pH range. This mechanism suggests a potential application for similar compounds in enhancing the efficiency of AOPs for water treatment and pollutant removal (Bokare & Choi, 2010).

Enzyme Catalysis in Synthesis

In the context of enzyme-catalyzed reactions, benzaldehyde derivatives have been used as substrates for asymmetric C–C bond formation. The use of enzymes like benzaldehyde lyase (BAL) for the synthesis of complex organic compounds demonstrates the importance of such compounds in developing green, efficient, and selective synthetic routes. This area of research showcases the potential for 2-(3-Chlorophenoxy)benzaldehyde oxime to serve as a substrate in biocatalytic processes for the production of valuable chiral compounds (Kühl et al., 2007).

Chemical Synthesis and Intermediates

Compounds like 2-(3-Chlorophenoxy)benzaldehyde oxime can also play a crucial role as intermediates in chemical syntheses, particularly in the formation of complex molecules. Their reactivity and functional groups make them valuable in constructing diverse chemical structures. For instance, research into the oxidative properties of mesoporous materials for the conversion of benzyl alcohol to benzaldehyde highlights the relevance of such oxime compounds in catalysis and material science, potentially offering pathways to novel catalysts or functional materials (Sharma, Soni, & Dalai, 2012).

properties

IUPAC Name

(NE)-N-[[2-(3-chlorophenoxy)phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-11-5-3-6-12(8-11)17-13-7-2-1-4-10(13)9-15-16/h1-9,16H/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTYNUSPJAQAPN-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NO)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/O)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenoxy)benzaldehyde oxime

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